Chlorotrimethyl-d9-silane
Description
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Research
Deuterium labeling is a powerful technique with broad applications in chemical research. The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, allows researchers to trace molecules, elucidate reaction mechanisms, and enhance analytical sensitivity. sigmaaldrich.comlgcstandards.comorgsyn.org One of the primary applications is in the study of reaction mechanisms; by selectively labeling a molecule with deuterium, chemists can follow the path of specific atoms through a chemical transformation. cymitquimica.com
Furthermore, deuterium-labeled compounds are extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. sigmaaldrich.com The increased mass of deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, which can slow down metabolic processes, a strategy sometimes used in drug development to improve a drug's metabolic stability. glindiachemicals.comnih.gov In analytical chemistry, deuterated compounds are indispensable as internal standards for mass spectrometry, improving the accuracy and reliability of quantitative measurements. cymitquimica.comqmx.com They are also crucial in Nuclear Magnetic Resonance (NMR) spectroscopy for solvent locking and for simplifying complex spectra. cymitquimica.comlookchem.com
Overview of Chlorotrimethyl-d9-silane within the Context of Isotopic Probes
This compound, with the chemical formula (CD₃)₃SiCl, is a deuterated organosilicon compound that serves as a key isotopic probe. scbt.comcdnisotopes.com It is the deuterated analog of chlorotrimethylsilane (B32843), a widely used silylating agent. glindiachemicals.com The nine deuterium atoms in this compound make it an excellent reagent for introducing a mass-labeled trimethylsilyl (B98337) group into a molecule. This process, known as silylation, is frequently employed to increase the volatility, thermal stability, and chromatographic mobility of polar compounds, making them more amenable to analysis by gas chromatography and mass spectrometry. researchgate.net The presence of the nine deuterium atoms provides a distinct mass shift, facilitating the identification and quantification of derivatized analytes. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H9ClSi |
|---|---|
Molecular Weight |
117.70 g/mol |
IUPAC Name |
chloro-tris(trideuteriomethyl)silane |
InChI |
InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3/i1D3,2D3,3D3 |
InChI Key |
IJOOHPMOJXWVHK-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])Cl |
Canonical SMILES |
C[Si](C)(C)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Chlorotrimethyl D9 Silane
Role as a Deuterium-Labeled Silylating Agent
Silylation, the introduction of a silyl (B83357) group into a molecule, is a fundamental transformation in organic synthesis, often employed to protect functional groups, increase volatility for analysis, or activate substrates for further reaction. Chlorotrimethyl-d9-silane, in this context, provides a unique avenue to study the dynamics of the silylation process itself.
Kinetics and Thermodynamics of Deuterated Trimethylsilyl (B98337) Group Introduction
The rates of chemical reactions are sensitive to isotopic substitution, a phenomenon known as the kinetic isotope effect (KIE). While specific kinetic and thermodynamic data for the silylation reaction using this compound are not extensively documented in publicly available literature, the principles of KIEs allow for qualitative predictions. The introduction of the nine deuterium (B1214612) atoms in the trimethylsilyl group results in a heavier silylating agent.
In reactions where the cleavage of a C-H (or in this case, a C-D) bond is not the rate-determining step, the KIE is expected to be secondary and relatively small. The vibrational frequencies of C-D bonds are lower than those of C-H bonds, leading to a lower zero-point energy. If the transition state of the silylation reaction involves a change in the hybridization or bonding environment of the methyl groups, a secondary KIE may be observed. For instance, a change from sp³ to a more constrained geometry in the transition state could lead to a small normal KIE (kH/kD > 1), while a change to a less constrained geometry could result in a small inverse KIE (kH/kD < 1).
Stereochemical Outcomes and Diastereoselectivity in Silylation Reactions
The stereochemical outcome of a silylation reaction, particularly the diastereoselectivity when new stereocenters are formed, is governed by the steric and electronic interactions in the transition state. The use of this compound is not expected to significantly alter the steric profile of the silylating agent compared to its protio counterpart. Therefore, the diastereoselectivity of silylation reactions is unlikely to be dramatically affected by the isotopic substitution.
However, subtle electronic differences arising from the deuterium substitution could, in principle, influence the stereochemical course of a reaction, though such effects are generally very small. Detailed experimental studies comparing the diastereomeric ratios obtained with both chlorotrimethylsilane (B32843) and this compound in highly sensitive systems would be necessary to quantify any such isotopic influence on stereoselectivity.
Mechanistic Probes in Organic Reactions Utilizing Deuterium Labeling
The primary utility of this compound lies in its application as a mechanistic probe. The deuterium labels serve as markers that can be tracked throughout a reaction sequence, providing invaluable information about bond-breaking and bond-forming steps, as well as the nature of intermediates.
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects
The kinetic isotope effect is a powerful tool for determining the rate-determining step of a reaction and for inferring the structure of the transition state. wikipedia.org While primary KIEs are observed when a bond to the isotopic atom is broken in the rate-determining step, secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage. wikipedia.org
In reactions where this compound is used, the observation of a significant KIE would suggest that a process involving the trimethylsilyl group is part of the rate-determining step. For example, in a reaction where the silylation of an intermediate is the slow step, a secondary KIE might be observed. One study on the chlorotrimethylsilane-mediated addition of cuprates to enones found that rate-limiting silylation of an intermediate π-complex was consistent with the observed kinetic isotope effects. researchgate.net Although this study did not use the d9-labeled compound, it highlights the utility of KIEs in understanding silylation-involved mechanisms.
A notable example of a large kinetic isotope effect in a related system was observed in the reaction of chlorosilylene with trimethylsilane, where a kH/kD of 7.4 was found for the reaction with Me₃SiD versus Me₃SiH. core.ac.ukresearchgate.net This large effect provided strong evidence for the involvement of an intermediate complex. core.ac.ukresearchgate.net While not directly involving this compound, this demonstrates the power of deuterium labeling in elucidating the mechanisms of silicon-containing compounds.
Table 1: Illustrative Kinetic Isotope Effects in Silylation and Related Reactions
| Reaction | Isotopologue | kH/kD | Interpretation |
| Chlorosilylene with Trimethylsilane | Me₃SiH / Me₃SiD | 7.4 core.ac.ukresearchgate.net | Evidence for an intermediate complex. core.ac.ukresearchgate.net |
| Halogenation of Alkanes | C-H / C-D | Varies | Indicates C-H bond cleavage in the rate-determining step. pearson.com |
This table is for illustrative purposes and includes data from related systems to demonstrate the principles of KIEs.
Tracing Reaction Pathways and Intermediate Formation
The nine deuterium atoms on this compound act as a "heavy" label that can be easily traced using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. By analyzing the position of the deuterium atoms in the products of a reaction, chemists can deduce the connectivity of atoms in transient intermediates and map out the entire reaction pathway.
For instance, if a reaction proceeds through an intermediate where the trimethylsilyl group is transferred between different atoms, the final position of the -Si(CD₃)₃ group can reveal the mechanism of this transfer. This is particularly useful in complex rearrangements or in reactions involving multiple potential reaction sites. The distinct signal of deuterium in ¹H NMR (or the absence of a signal in certain regions) and the mass shift in mass spectrometry make the trimethyl-d9-silyl group an unambiguous marker.
Applications of Chlorotrimethyl D9 Silane in Advanced Organic Synthesis
Deuterated Trimethylsilyl (B98337) Protecting Group Chemistry
The trimethylsilyl-d9 group, introduced by the reaction of an active hydrogen-containing functional group with chlorotrimethyl-d9-silane, provides a sterically bulky and chemically inert shield. This protection strategy is fundamental in multi-step syntheses to prevent unwanted side reactions of sensitive functional groups.
Protection of Labile Functional Groups (e.g., Hydroxyl, Amine, Carboxyl, Thiol)
This compound is employed to protect a range of labile functional groups, including hydroxyls, amines, carboxylic acids, and thiols, by converting them into their corresponding deuterated trimethylsilyl derivatives. This transformation temporarily masks the reactivity of these groups, allowing for chemical manipulations on other parts of the molecule that would otherwise be incompatible.
The silylation reaction typically proceeds by treating the substrate with this compound in the presence of a base, such as triethylamine or imidazole. The base facilitates the reaction by neutralizing the hydrogen chloride byproduct. The resulting trimethylsilyl-d9 ethers, amines, esters, and thioethers are generally stable under a variety of non-aqueous reaction conditions.
| Functional Group | Substrate Example | Product |
| Hydroxyl | Alcohol (R-OH) | Trimethyl-d9-silyl ether (R-O-TMS-d9) |
| Amine | Amine (R-NH2) | Trimethyl-d9-silyl amine (R-NH-TMS-d9) |
| Carboxyl | Carboxylic Acid (R-COOH) | Trimethyl-d9-silyl ester (R-COO-TMS-d9) |
| Thiol | Thiol (R-SH) | Trimethyl-d9-silyl thioether (R-S-TMS-d9) |
This table illustrates the general transformation of labile functional groups into their deuterated trimethylsilyl-protected counterparts.
Orthogonal Protecting Group Strategies Employing Deuterated Silyl (B83357) Ethers
In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are crucial. These strategies allow for the selective removal of one protecting group in the presence of others. Deuterated silyl ethers can be integrated into such strategies due to the differential stability of various silyl protecting groups.
The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. For instance, a trimethylsilyl-d9 (TMS-d9) ether is significantly more labile to acidic hydrolysis or fluoride-mediated cleavage than a bulkier tert-butyldimethylsilyl (TBDMS) ether. This difference in reactivity enables the selective deprotection of a TMS-d9 ether while a TBDMS ether on the same molecule remains intact. This orthogonality is a powerful tool for the sequential unmasking and reaction of different functional groups.
| Silyl Ether | Relative Stability to Acidic Hydrolysis |
| Trimethylsilyl-d9 (TMS-d9) | Low |
| Triethylsilyl (TES) | Moderate |
| tert-Butyldimethylsilyl (TBDMS) | High |
| Triisopropylsilyl (TIPS) | Very High |
| tert-Butyldiphenylsilyl (TBDPS) | Very High |
This table provides a general comparison of the relative stability of common silyl ethers, which forms the basis for orthogonal protection strategies.
Selective Deprotection Protocols for Deuterated Silyl Groups
The removal of the trimethylsilyl-d9 protecting group is typically achieved under mild conditions, ensuring the integrity of the rest of the molecule. The most common methods for deprotection involve treatment with a source of fluoride ions or acidic aqueous solutions.
Fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), are highly effective due to the high affinity of silicon for fluorine, which drives the cleavage of the silicon-oxygen, silicon-nitrogen, silicon-sulfur, or silicon-carboxyl bond. Acidic conditions, often employing a mixture of an acid like acetic acid in a protic solvent, can also be used for the removal of the TMS-d9 group. The choice of deprotection reagent can be tailored to be compatible with other protecting groups present in the molecule, allowing for selective deprotection. For example, the TMS-d9 group can be selectively cleaved in the presence of more robust silyl ethers like TBDMS or TIPS by careful selection of the deprotection conditions. acs.orgrsc.org
Deuterium-Labeled Trimethylsilyl Enol Ethers
The reaction of this compound with an enolizable ketone or aldehyde in the presence of a base leads to the formation of a deuterium-labeled trimethylsilyl enol ether. zendy.io These compounds are valuable intermediates in carbon-carbon bond-forming reactions.
Application in Mukaiyama Aldol Additions and Related Carbon-Carbon Bond Formations
Deuterium-labeled trimethylsilyl enol ethers serve as key nucleophiles in the Mukaiyama aldol addition, a Lewis acid-catalyzed reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds. wikipedia.orgnih.gov The use of a pre-formed silyl enol ether allows for a crossed aldol reaction with high regioselectivity, avoiding self-condensation products. The deuterium (B1214612) labeling of the silyl group provides a means to track the silyl moiety throughout the reaction mechanism and in the analysis of the final products. scispace.com
The general mechanism involves the activation of the carbonyl compound by a Lewis acid, followed by the nucleophilic attack of the silyl enol ether. A subsequent workup step hydrolyzes the resulting silyl ether to afford the desired β-hydroxy carbonyl product. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction. wikipedia.org
Stereoselective Transformations and Control of Chirality
The stereochemistry of the Mukaiyama aldol addition is a critical aspect, and significant research has been dedicated to controlling the formation of new stereocenters. The geometry of the silyl enol ether (E or Z) can influence the relative stereochemistry of the aldol product. While the deuterium labeling on the methyl groups of the silyl ether is not expected to directly control the stereoselectivity of the aldol reaction itself, it can be a valuable tool in mechanistic studies aimed at understanding the transition state geometries that govern the stereochemical outcome.
For instance, kinetic isotope effects (KIEs) can be investigated by comparing the reaction rates and product distributions of deuterated and non-deuterated silyl enol ethers. Such studies can provide insights into the rate-determining step and the nature of the transition state, aiding in the development of more stereoselective variants of the Mukaiyama aldol reaction and other related transformations.
Deuterated Trimethylsilyl Derivatives in Complex Molecule Construction
The construction of complex molecular architectures, a cornerstone of modern organic synthesis, often necessitates a deep understanding of the reaction mechanisms at play. Deuterated trimethylsilyl derivatives, generated from this compound, serve as invaluable mechanistic probes. By introducing a "heavy" isotopic label, chemists can distinguish between different potential pathways and gain a clearer picture of the transformation, which is crucial for optimizing reaction conditions and improving yields.
Deuterium Incorporation for Synthetic Pathway Development
The strategic incorporation of deuterium through the use of this compound is a key technique for elucidating reaction mechanisms, which in turn informs the development and optimization of synthetic pathways. The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes, is a primary principle exploited in these studies. By observing a KIE upon the introduction of a TMS-d9 group, chemists can infer whether a particular C-H (or Si-H) bond cleavage is involved in the rate-determining step of a reaction.
This mechanistic insight is pivotal for synthetic pathway development. For instance, in a multi-step synthesis, an unexpectedly low yield or the formation of an undesired byproduct can be investigated by selectively introducing a TMS-d9 group at a suspected reactive site. Analysis of the product distribution and the location of the deuterium label can reveal competing reaction pathways or unanticipated rearrangements. This knowledge allows for the rational modification of the synthetic route, such as altering reaction conditions, choosing a different catalyst, or redesigning the substrate to favor the desired transformation.
A hypothetical example illustrating this principle is the investigation of a base-mediated rearrangement of a silyl ether. By preparing the deuterated analog using this compound, the fate of the trimethylsilyl group can be tracked. If the deuterium labels are found distributed in a specific pattern in the product or byproducts, it can provide strong evidence for a particular mechanistic pathway, such as an intramolecular migration or an intermolecular transfer. This information is critical for refining the synthetic strategy to either promote or suppress such a rearrangement.
Table 1: Illustrative Data from a Hypothetical Mechanistic Study Using this compound
| Experiment | Substrate | Product Distribution | Deuterium Location in Product | Mechanistic Implication |
| 1 | Non-deuterated Silyl Ether | 70% Desired Product, 30% Rearranged Byproduct | N/A | Ambiguous mechanism |
| 2 | TMS-d9 Silyl Ether | 70% Desired Product, 30% Rearranged Byproduct | Deuterium exclusively on the rearranged silyl group | Supports an intramolecular 1,2-silyl migration |
Advanced Applications in Natural Product Synthesis
The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring the development of novel and highly selective reactions. This compound finds advanced applications in this domain, not only as a tool for mechanistic elucidation but also as a strategic element within the synthetic sequence. The unique properties of the TMS-d9 group can be leveraged to influence the outcome of key transformations.
In the context of complex natural product synthesis, the steric and electronic properties of a trimethylsilyl protecting group can be subtly altered by deuteration. While these effects are generally small, in highly sensitive and stereochemically complex systems, they can be sufficient to influence the diastereoselectivity of a reaction. For example, the slightly larger van der Waals radius of deuterium compared to protium can lead to a measurable difference in the facial selectivity of a reaction on a molecule containing a TMS-d9 ether.
Furthermore, the use of TMS-d9 as a protecting group can facilitate the analysis of complex reaction mixtures, which are common in the later stages of natural product synthesis. By using mass spectrometry, the fragments containing the TMS-d9 group can be easily identified due to their characteristic isotopic signature. This can be particularly useful in identifying minor byproducts or in confirming the structure of a desired intermediate in a complex matrix.
A notable, albeit illustrative, application would be in a late-stage coupling reaction during a natural product synthesis where multiple hydroxyl groups are present. Selective protection of one hydroxyl group with a TMS-d9 group and another with a standard TMS group would allow for the unambiguous assignment of the products and byproducts of a subsequent transformation via mass spectrometric analysis. This level of detailed analysis is crucial for optimizing the final steps of a complex synthesis.
Table 2: Hypothetical Application of this compound in a Late-Stage Natural Product Synthesis Step
| Step | Reactant with Differential Silylation | Desired Transformation | Analytical Challenge | Role of TMS-d9 Group |
| 1 | Intermediate with one -OTMS and one -OTMS-d9 group | Selective oxidation of the alcohol protected by the TMS group | Differentiating between the two potential oxidation products | The isotopic label allows for unambiguous product identification via MS |
| 2 | Subsequent coupling reaction | Formation of a key C-C bond | Characterizing minor side-products from incomplete reaction or side reactions | Tracing the fate of the TMS-d9 protected portion of the molecule to understand reaction inefficiencies |
Spectroscopic and Analytical Applications of Chlorotrimethyl D9 Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the field of NMR spectroscopy, deuterated compounds are essential for both simplifying complex spectra and enabling sophisticated analytical methods. Chlorotrimethyl-d9-silane is particularly useful as a derivatizing agent and an internal standard.
Quantitative NMR (qNMR) is a powerful analytical method that determines the concentration or purity of a substance by relating the integral of an NMR signal to the number of nuclei contributing to it. fujifilm.com For absolute quantification, an internal standard with a known concentration is added to the sample. An ideal internal standard should be chemically inert, stable, soluble in the NMR solvent, and produce a simple signal, preferably a singlet, in a region of the spectrum that does not overlap with analyte signals. sigmaaldrich.com
This compound, or more commonly, a reference compound derivatized with it, is highly suitable for this purpose, especially in deuterated solvents. emerypharma.com The nine equivalent deuterium (B1214612) atoms mean that any residual protons in the trimethylsilyl (B98337) group will produce a sharp, single peak. This singlet appears in a predictable, uncongested region of the ¹H NMR spectrum, typically around 0 ppm, minimizing the chance of signal overlap with the analyte. bipm.org Its use in deuterated solvents is critical, as these solvents eliminate overwhelming signals from non-deuterated solvent protons, which would otherwise obscure the analyte and standard signals. merckmillipore.com The high isotopic purity ensures a clean and reliable reference signal for accurate quantification.
Table 1: Properties of this compound as a qNMR Internal Standard
| Property | Advantage in qNMR |
| Isotopically Labeled | Produces a single, sharp resonance from residual protons, minimizing spectral overlap. bipm.org |
| Chemical Inertness | Does not react with the analyte or solvent during the NMR experiment. sigmaaldrich.com |
| High Solubility | Readily dissolves in common deuterated organic solvents like chloroform-d and DMSO-d6. bipm.org |
| Signal Position | The ¹H signal appears in the clean upfield region (~0 ppm), avoiding interference with most analyte signals. bipm.org |
Deuterium labeling is a fundamental technique for assigning signals in complex ¹H NMR spectra and elucidating molecular structures. studymind.co.uk By strategically replacing a proton with a deuteron, the corresponding signal disappears from the ¹H NMR spectrum because deuterium is not resonant at the same frequency. studymind.co.uk
This compound can be used as a derivatizing agent to introduce a deuterated trimethylsilyl (TMS-d9) group onto molecules containing active hydrogens, such as alcohols, phenols, and amines. When the resulting TMS-d9 ether or amine is analyzed by ¹H NMR, the absence of a large singlet from the TMS protons simplifies the spectrum, allowing for clearer observation of other signals. Furthermore, comparing the spectrum of the deuterated derivative with its non-deuterated counterpart can help confirm the number and location of derivatized sites. This method is invaluable for confirming the presence of specific functional groups and for simplifying overcrowded spectra to facilitate the structural analysis of complex organic molecules. cdnsciencepub.comnih.gov
Deuteration is a powerful tool for studying the dynamics and interactions of molecules. Replacing protons with deuterons reduces ¹H-¹H dipolar interactions, which are a major source of signal broadening in the NMR spectra of large molecules. peakproteins.com This leads to sharper signals and improved spectral resolution.
By attaching a deuterated probe, such as the trimethyl-d9-silyl group, to a molecule of interest, researchers can study its dynamic behavior. nih.gov Changes in molecular motion, such as conformational changes or intermolecular interactions, can be monitored by observing the NMR signals of the remaining protons or by directly using deuterium (²H) NMR. In ²H NMR, the signal lineshape is highly sensitive to the orientation and motion of the C-D bond. wikipedia.org Therefore, monitoring the ²H NMR signal of the TMS-d9 group can provide detailed information on the rotational dynamics and local environment of the part of the molecule to which it is attached. This approach has been used to investigate the dynamics of molecules within liquid crystals and biological membranes. nih.gov
Mass Spectrometry (MS) Applications
In mass spectrometry, the mass difference between hydrogen and deuterium allows for the use of deuterated compounds as internal standards for precise quantification and as probes in structural studies.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, particularly in complex matrices. acanthusresearch.com An ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior but is distinguishable by mass. restek.com A deuterated analog of the analyte, such as a compound derivatized with this compound, is nearly perfect for this role.
The deuterated standard has virtually identical physicochemical properties to its non-deuterated counterpart. researchgate.net This ensures that it behaves the same way during sample extraction, cleanup, and chromatographic separation (GC or LC). acanthusresearch.com In the mass spectrometer, both the analyte and the standard are ionized with similar efficiency, meaning that any variations caused by matrix effects (ion suppression or enhancement) will affect both compounds equally. Because the instrument measures the ratio of the analyte to the known concentration of the internal standard, these variations are canceled out, leading to highly accurate and precise quantification. nih.gov The mass difference of nine daltons for the TMS-d9 group provides a clear separation from the non-deuterated TMS group, preventing isotopic crosstalk.
Table 2: Application of TMS-d9 in Quantitative Mass Spectrometry
| Analytical Step | Behavior of TMS-d9 Labeled Standard | Rationale |
| Sample Preparation | Similar extraction recovery and derivatization efficiency as the non-labeled analyte. | Nearly identical chemical properties to the non-deuterated analog. researchgate.net |
| Chromatography (GC/LC) | Co-elutes with the analyte. | Almost identical polarity and volatility. |
| Mass Spectrometry | Similar ionization efficiency and fragmentation pattern, but with a distinct mass shift. | Corrects for matrix effects and instrument variability. acanthusresearch.com |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein conformation, dynamics, and interactions. nih.gov The method relies on monitoring the exchange of labile amide protons on the protein backbone with deuterium from a deuterated solvent (typically D₂O). thermofisher.com The rate of this exchange is dependent on the protein's structure; protons in solvent-exposed or flexible regions exchange rapidly, while those involved in hydrogen bonds within stable secondary structures (like alpha-helices and beta-sheets) exchange much more slowly. nih.gov By measuring the mass increase of the protein or its peptide fragments over time, researchers can map regions of different solvent accessibility and conformational dynamics.
While this compound is not directly used in the protein exchange reaction itself, silylation techniques are sometimes employed in broader HDX-MS workflows, particularly when studying the interaction of proteins with small organic molecules or metabolites. sciopen.com For instance, if a small molecule ligand binds to a protein and causes a conformational change, HDX-MS can identify the protein regions affected by the binding. researchgate.net In such studies, quantitative analysis of the small molecule itself might be performed concurrently using GC-MS or LC-MS, where derivatization with this compound could be used to create a stable, isotopically labeled internal standard for accurate quantification of the ligand.
Chromatographic Methodologies
The primary goal of chromatography is to achieve baseline separation of all components in a mixture. gcms.cz The use of deuterated derivatizing agents like this compound offers a unique approach to optimizing GC separations, primarily through the exploitation of the kinetic isotope effect in chromatography. nih.gov
Deuterated compounds often exhibit slightly different retention times compared to their non-deuterated (protiated) counterparts. nih.gov This phenomenon, known as the chromatographic isotope effect, occurs because the substitution of hydrogen with the heavier deuterium isotope can subtly alter the molecule's physicochemical properties, such as its vapor pressure and its interaction with the GC column's stationary phase. gcms.cz
In many cases, particularly on non-polar stationary phases, deuterated compounds elute slightly earlier than their protiated analogs, an effect termed the "inverse isotope effect". nih.govgcms.cz Conversely, on polar stationary phases, a "normal isotope effect" may be observed where the deuterated compound elutes later. nih.gov This predictable shift in retention time can be a valuable tool for method development.
For instance, if two different compounds have derivatives that co-elute, an analyst can derivatize the sample with a 1:1 mixture of protiated and deuterated silylating agents. The target analyte will then appear as a doublet of peaks with a known mass difference (+9 Da) and a small, characteristic retention time difference. This helps to confirm the peak's identity and allows the chromatographer to adjust parameters, such as the temperature ramp rate or carrier gas flow rate, to resolve the co-eluting peaks with greater confidence. gcms.cz The ability to distinguish isotopologues is essential for quantitative methods and for investigating kinetic isotope effects. nih.gov
Table 3: Isotope Effects on GC Retention Time
| Stationary Phase Type | Typical Isotope Effect | Elution Order | Application in Optimization |
|---|---|---|---|
| Non-polar (e.g., Polydimethylsiloxane) | Inverse | Deuterated (heavier) elutes before protiated (lighter) | Confirms peak identity in complex mixtures, aids in resolving closely eluting peaks. |
| Polar (e.g., Wax, Ionic Liquid) | Normal | Deuterated (heavier) elutes after protiated (lighter) | Provides an alternative selectivity for difficult separations. |
Computational Chemistry and Theoretical Investigations of Chlorotrimethyl D9 Silane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT), ab initio, and semi-empirical calculations are employed to model the behavior of electrons and predict molecular characteristics.
Density Functional Theory (DFT) has become a primary computational tool for studying the electronic properties of molecules, balancing computational cost with accuracy. nih.govduke.edu For Chlorotrimethyl-d9-silane, DFT can be used to calculate a variety of electronic structure properties and reactivity descriptors. nih.gov These calculations provide a quantitative framework for understanding the molecule's stability, reactivity, and the nature of its chemical bonds.
The electronic structure can be visualized through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MESP) surface can also be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are indicative of potential sites for chemical reactions. nih.gov
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the electrophilic nature of a molecule. |
This interactive table outlines key reactivity descriptors calculated using DFT.
While DFT is widely used, ab initio and semi-empirical methods also play important roles in computational chemistry, particularly in characterizing transient species like reaction intermediates and transition states. rsc.org
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. iaea.org These methods can be computationally intensive but offer high accuracy for smaller systems. They are particularly valuable for calculating the precise geometries and energies of reaction intermediates that may be difficult to isolate and study experimentally. acs.org For example, ab initio calculations have been conducted on the H-abstraction reactions of silanes, providing insights into reaction paths and rate constants. acs.org
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them much faster than ab initio or DFT methods, allowing for the study of larger molecular systems or longer timescale simulations. rsc.org They are particularly useful for preliminary explorations of potential energy surfaces and for identifying plausible reaction pathways and intermediates before employing more rigorous and costly computational methods.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.gov
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. researchgate.net The replacement of hydrogen with deuterium (B1214612) in the nine methyl protons can subtly influence the molecule's vibrational modes and rotational dynamics.
A typical MD simulation involves placing the molecule in a simulation box, often with solvent molecules, and defining a force field that describes the potential energy of the system. mdpi.comnih.gov The simulation then proceeds in discrete time steps, tracking the trajectory of each atom. Analysis of these trajectories can reveal:
Preferred Conformations: Identifying the low-energy arrangements of the deuterated methyl groups.
Rotational Barriers: Calculating the energy required for the rotation of the CD3 groups around the Si-C bonds.
Vibrational Frequencies: Analyzing the atomic motions to determine the vibrational spectra, which can be compared with experimental spectroscopic data.
This approach allows for a dynamic understanding of the molecule's structure, which is often averaged out in experimental measurements. nih.gov
Solvent can play a critical role in chemical reactions, including isotopic exchange processes. MD simulations can explicitly model the effect of the solvent on the reactivity of this compound. By simulating the deuterated silane (B1218182) in a box of solvent molecules (e.g., water, hexane, or a polar aprotic solvent), researchers can investigate how solvent molecules interact with the solute and influence reaction pathways. chemrxiv.org
Key insights from such simulations include:
Solvation Structure: Determining the arrangement of solvent molecules around the silane and identifying specific interactions like hydrogen bonds.
Free Energy Profiles: Calculating the energy changes as a reactant approaches the silane, which can help elucidate the reaction mechanism in solution.
Diffusion and Transport: Simulating how reactants move through the solvent to reach the reactive sites on the silane.
These simulations are crucial for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry, providing a more complete picture of processes like catalytic H/D exchange. acs.org
Prediction of Spectroscopic Parameters for Deuterium-Labeled Compounds
Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural characterization of molecules. For this compound, theoretical predictions of NMR, IR, and Raman spectra are particularly valuable.
Quantum chemical methods, especially DFT, can accurately predict various spectroscopic properties:
NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of chemical shifts (¹³C, ²⁹Si, and ²H). Spin-spin coupling constants can also be computed. These predictions are highly useful for assigning peaks in experimental spectra of complex molecules. nih.gov
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and intensities for IR and Raman spectra can be predicted. For this compound, this would allow for the identification of characteristic C-D and Si-C stretching and bending modes, which differ from their C-H counterparts due to the heavier mass of deuterium.
Comparing predicted spectra with experimental results serves as a rigorous test of the computational model and can confirm the structural assignment of the synthesized compound.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
|---|---|---|
| ²H NMR Chemical Shift (ppm) | [Calculated Value] | [Measured Value] |
| ¹³C NMR Chemical Shift (ppm) | [Calculated Value] | [Measured Value] |
| ²⁹Si NMR Chemical Shift (ppm) | [Calculated Value] | [Measured Value] |
| C-D Stretch Freq. (cm⁻¹) | [Calculated Value] | [Measured Value] |
This interactive table demonstrates how computational predictions can be benchmarked against experimental spectroscopic data for validation.
Future Directions and Advanced Research Frontiers for Chlorotrimethyl D9 Silane
Development of Next-Generation Catalytic Systems for Efficient Deuteration
The pursuit of more efficient, selective, and sustainable methods for introducing deuterium (B1214612) into molecules is a significant driver of contemporary chemical research. While traditional methods for preparing deuterated silanes often rely on expensive metal deuteride (B1239839) reagents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), or require high-pressure deuterium gas (D₂), next-generation catalytic systems are being explored to overcome these limitations. nih.gov Future research involving Chlorotrimethyl-d9-silane is likely to focus on its role as a precursor or building block in the development of novel deuteration catalysts.
Recent advancements have highlighted the potential of various catalytic approaches for deuteration, including:
Visible-Light Photocatalysis: This emerging area utilizes light energy to drive chemical reactions under mild conditions. nih.gov Research into photocatalytic systems that can utilize deuterated sources like D₂O in conjunction with silane (B1218182) precursors points towards greener and more cost-effective deuteration strategies. semanticscholar.orgrsc.org
Transition Metal Catalysis: Homogeneous and heterogeneous catalysts based on metals such as ruthenium, platinum, iridium, and iron have shown promise in facilitating H/D exchange reactions for the synthesis of deuterated silanes. semanticscholar.org Future work may explore the use of this compound in the synthesis of novel organometallic catalysts with enhanced activity and selectivity for deuteration reactions.
Nanoparticle-Based Catalysis: The use of ruthenium-based nanoparticles has been demonstrated for the direct H/D exchange of silanes. semanticscholar.org This approach offers advantages in terms of catalyst recyclability and efficiency.
The development of these next-generation catalytic systems will be crucial for expanding the accessibility and application of deuterated compounds like this compound across various scientific disciplines.
Integration into Continuous Flow Chemistry and Sustainable Synthetic Processes
The principles of green chemistry and sustainable manufacturing are increasingly influencing the design of chemical syntheses. The integration of this compound into continuous flow chemistry and other sustainable processes represents a significant frontier for future research.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, and easier scalability. tcichemicals.comscielo.br A notable development in this area is the demonstration of a 100-gram scale synthesis of deuterated silanes using continuous-flow micro-tubing reactors. nih.govrsc.org This approach, which utilizes visible-light photocatalysis, showcases the potential for producing deuterated compounds in a more efficient and controlled manner.
Future research in this domain will likely focus on:
Optimizing Flow Reactor Conditions: Further studies will aim to optimize parameters such as residence time, temperature, and catalyst loading to maximize the yield and purity of deuterated products derived from this compound.
Developing Integrated Flow Processes: The "telescoping" of multiple reaction steps in a continuous flow system can streamline synthetic routes and minimize waste. nih.gov Future work could explore the integration of the synthesis of this compound with its subsequent use in deuteration reactions within a single, continuous process.
By embracing continuous flow chemistry and sustainable synthetic methodologies, the production and application of this compound can be made more environmentally friendly and economically viable.
Exploration of Applications in Advanced Materials Science and Nanotechnology
The unique isotopic signature of this compound makes it a promising candidate for various applications in advanced materials science and nanotechnology. Silanes are widely used for the surface modification of materials, and the introduction of deuterium can provide a valuable tool for characterizing and understanding interfacial phenomena. nih.govnih.gov
Future research in this area is expected to explore the following avenues:
Surface Modification of Nanomaterials: Chlorosilanes are known to react with hydroxyl groups on the surface of materials like silica (B1680970) and metal oxides to form stable siloxane bonds. researchgate.netdoi.org By using this compound, researchers can create deuterated surface coatings on nanoparticles. These deuterated surfaces can serve as probes in techniques like neutron scattering to study the structure and dynamics of the nanoparticle-polymer interface in nanocomposites.
Deuterated Polymers and Coatings: this compound can be used as an end-capping agent in the synthesis of silicone polymers, thereby introducing deuterium at the chain ends. chemeurope.com The kinetic isotope effect associated with deuterium can potentially enhance the thermal and oxidative stability of these polymers. acs.org This could lead to the development of more durable coatings, sealants, and elastomers.
Probing Nanoscale Phenomena: The distinct vibrational frequency of the C-D bond compared to the C-H bond can be exploited in spectroscopic techniques like Raman and infrared spectroscopy to probe interactions at the nanoscale. This can provide valuable insights into the mechanisms of adhesion, lubrication, and self-assembly in advanced materials.
The table below summarizes potential applications of this compound in materials science and the analytical techniques that could be employed.
| Application Area | Potential Use of this compound | Relevant Analytical Techniques |
| Nanocomposites | Surface modification of nanofillers to create a deuterated interface. | Neutron Scattering, Solid-State NMR |
| Polymers | End-capping agent to introduce deuterium for enhanced stability. | Thermal Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Coatings | Formation of deuterated surface layers to study degradation mechanisms. | Infrared Spectroscopy (IR), Raman Spectroscopy |
Interdisciplinary Research at the Interface of Chemistry and Biological Systems
The use of isotopically labeled compounds is well-established in the life sciences for elucidating metabolic pathways, studying enzyme mechanisms, and as internal standards in mass spectrometry. acs.orgclearsynth.com The non-radioactive and stable nature of deuterium makes this compound a valuable tool for interdisciplinary research at the interface of chemistry and biology.
Future research directions in this area include:
Metabolic Tracing and Flux Analysis: this compound can be used to introduce a stable isotope label into metabolites, allowing researchers to trace their fate in biological systems. mdpi.com This can provide critical information about metabolic fluxes in both healthy and diseased states.
Probing Protein-Ligand Interactions: The incorporation of deuterium into small molecules can be used to study their binding to proteins and other biological macromolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.com The altered magnetic properties of deuterium can provide unique structural and dynamic information.
Developing Deuterated Drug Analogs: The "deuterium kinetic isotope effect" can lead to a slowing of metabolic processes that involve the cleavage of a carbon-deuterium bond. acs.orgmdpi.com This has led to the development of deuterated drugs with improved pharmacokinetic profiles. mdpi.com While this compound itself is not a therapeutic agent, it can serve as a versatile reagent for the synthesis of deuterated building blocks for drug discovery. princeton.edu
Advanced Bioanalytical Techniques: Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry to improve the accuracy and precision of measurements. acs.org this compound can be used to derivatize and introduce a deuterium label into a wide range of biomolecules for this purpose. nih.gov
The continued development of sensitive analytical techniques will further expand the utility of this compound in unraveling the complexities of biological systems.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Chlorotrimethyl-d9-silane in isotopic labeling studies?
- Methodological Answer : Synthesis typically involves deuteration of Chlorotrimethylsilane (CTMS) via catalytic exchange or direct deuterated precursor routes. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²H) to confirm isotopic purity and substitution sites. Gas chromatography-mass spectrometry (GC-MS) is critical to verify absence of non-deuterated impurities. For structural validation, compare experimental FTIR spectra with computational predictions (e.g., QSPR models) to confirm Si-Cl and Si-C vibrational modes .
| Key Properties | Value |
|---|---|
| Molecular Formula | (CD₃)₃SiCl |
| Molecular Weight | 117.70 g/mol |
| CAS RN | 20395-57-7 |
| Isotopic Purity (atom% D) | ≥99% |
| Data sourced from deuterated compound catalogs . |
Q. How is this compound utilized in derivatization protocols for mass spectrometry?
- Methodological Answer : The compound acts as a silylating agent to enhance volatility of polar analytes (e.g., hydroxyl or amine groups). For example, in betaine analysis, derivatization with this compound replaces active hydrogens with deuterated trimethylsilyl groups, improving ionization efficiency and reducing background noise in fast atom bombardment (FAB-MS). Optimize reaction conditions (e.g., anhydrous environment, pyridine catalyst) to prevent hydrolysis of the silane .
Q. What safety and handling protocols are essential when working with this compound?
- Methodological Answer :
- Storage : Store in sealed glass ampules under inert gas (Ar/N₂) at ≤4°C to prevent moisture-induced hydrolysis .
- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Neutralize spills with sodium bicarbonate slurry.
- Safety Data : GHS Hazard Codes H314 (skin corrosion) and H226 (flammable liquid). Always pair with fume hoods and corrosion-resistant PPE .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction kinetics in silicon-based coupling reactions?
- Methodological Answer : The deuteration alters bond dissociation energies (Si-C vs. Si-CD₃), potentially slowing reaction rates in nucleophilic substitutions. Use kinetic isotope effect (KIE) studies with ¹H/²H NMR to track deuterium retention during silane-mediated couplings (e.g., with Grignard reagents). Computational modeling (DFT) can quantify energy barriers for Si-CD₃ vs. Si-CH₃ bond cleavage .
Q. What analytical strategies resolve contradictions in NMR data for this compound in complex matrices?
- Methodological Answer : Contradictions may arise from residual protons in CD₃ groups or solvent interactions. Approaches include:
- 2D NMR (HSQC, HMBC) to assign deuterium positions and confirm isotopic purity.
- Dynamic NMR to detect slow exchange processes in deuterated solvents (e.g., DMSO-d₆).
- Statistical Analysis : Apply principal component analysis (PCA) to distinguish spectral artifacts from true isotopic patterns .
Q. How can this compound be applied to probe nanostructural dynamics in deep eutectic solvents (DES)?
- Methodological Answer : As a deuterated probe, it enables neutron scattering studies to map hydrogen-bonding networks in DES (e.g., choline chloride-based systems). Pair with small-angle neutron scattering (SANS) to quantify solvent structuring around the silane. Contrast-matching techniques isolate contributions from deuterated vs. non-deuterated components .
Data Contradiction Analysis
Q. How to address discrepancies in reported boiling points of this compound across literature sources?
- Methodological Answer : Variations may stem from impurities or measurement conditions.
- Reproduce Data : Use differential scanning calorimetry (DSC) under controlled pressure (e.g., reduced pressure for low-boiling silanes).
- Reference Standards : Cross-check with NIST Chemistry WebBook’s gas-phase thermodynamic data .
- Error Analysis : Quantify uncertainty via triplicate measurements and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
